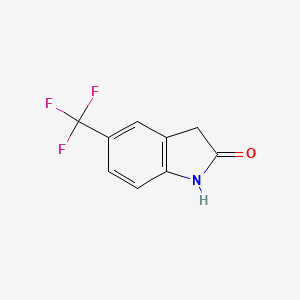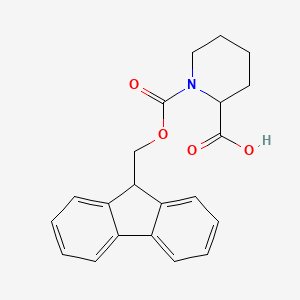
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It’s often used in scientific research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound has a molecular weight of 193.25 . Unfortunately, other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Antitumor Activity
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde, a compound structurally similar to the specified chemical, has been explored for its potential in designing antitumor agents. Derivatives of this compound, synthesized through reactions with various other compounds, showed significant antitumor activity. Specifically, one derivative demonstrated superior effectiveness compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, suggesting the therapeutic potential of furan-2-carbaldehyde derivatives in cancer treatment (Matiichuk et al., 2020).
Neuroprotective Activities
Research on Gastrodia elata, a plant known for its medicinal properties, led to the discovery of compounds including furan-2-carbaldehyde derivatives with potential neuroprotective activities. These compounds showed promising results against MPP+- and H2O2-induced PC12 cell damage, a model for studying neuroprotection. Among these, a particular derivative was highlighted for its potent neuroprotective capabilities, suggesting its potential in developing treatments for oxidative stress-induced toxicity and neurodegenerative diseases (Li et al., 2016).
Synthetic Applications
Furan-2-carbaldehydes have been utilized as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage process. This method emphasizes the role of furan-2-carbaldehydes as efficient and green chemical inputs for synthesizing compounds with potential biological activities, avoiding the need for protective groups in the synthesis process. The catalytic activity and the innovative use of these compounds in green chemistry underscore their versatility and potential in various synthetic pathways (Yu et al., 2018).
Thermodynamic Properties
The study of thermodynamic properties of furan-2-carbaldehyde derivatives provides insights into their physical and chemical behaviors, crucial for optimizing synthesis, purification, and application processes. Determination of properties like standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds contributes to a deeper understanding of their stability and reactivity, facilitating their application in various scientific and industrial fields (Dibrivnyi et al., 2015).
Propiedades
IUPAC Name |
5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQILMBASKZCFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390277 |
Source


|
| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Methylpiperidin-1-yl)furan-2-carbaldehyde | |
CAS RN |
842973-89-1 |
Source


|
| Record name | 5-(4-methylpiperidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)


![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)
![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)


